2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c23-11-18-10-17-2-1-3-19(17)25-22(18)27-12-15(13-27)14-28-21(29)5-4-20(26-28)16-6-8-24-9-7-16/h4-10,15H,1-3,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWHQAAJMCOFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of several heterocyclic moieties
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through various types of chemical bonds and interactions. The presence of a pyridine ring, for example, may allow for pi stacking interactions with aromatic amino acids in protein targets.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structural features have been shown to influence a variety of pathways. For instance, imidazole-containing compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities exhibited by structurally similar compounds, it’s possible that this compound could have diverse effects at the molecular and cellular level
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related cyclopenta-pyridine derivatives and pyridinecarbonitrile analogs reported in the literature.
Structural Comparison
Key Observations
Core Structure Variations :
- The cyclopenta[b]pyridine core in the target compound differs from cyclopenta[c]pyridine derivatives (e.g., Compound A, Salviadiginine A) in ring fusion position, which may alter electronic distribution and steric interactions .
- Pyridinecarbonitrile analogs () lack the fused cyclopenta ring but share the nitrile group, which is critical for hydrogen bonding and metabolic stability .
Synthetic Complexity :
- Cyclopenta[b]pyridine derivatives like CAPD-1–4 are synthesized via facile methods, while the target compound’s multi-step synthesis (inferred from its complexity) may require specialized protocols, such as enamine/enal cycloaddition () .
Weak anti-inflammatory activity in Salviadiginine A highlights the role of substituents; the target compound’s pyridin-4-yl group could enhance binding to inflammatory targets .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions, starting with cyclization of cyclopenta[b]pyridine precursors followed by functionalization. Key steps include:
- Cyclopenta[b]pyridine core formation : Cyclocondensation of cyclic ketones with nitrile-containing precursors under acidic conditions .
- Azetidine substitution : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions using catalysts like Pd(PPh₃)₄ .
- Pyridazine linkage : Oxidative coupling of dihydropyridazinone intermediates with pyridyl groups under metal-mediated conditions . Optimization of solvent systems (e.g., DMF or THF) and temperature (80–120°C) is critical for yield improvement .
Q. Which spectroscopic techniques are used to characterize this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., nitrile carbons at ~115 ppm) .
- IR spectroscopy : Confirmation of functional groups (C≡N stretch at ~2220 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass spectrometry (HRMS) : Validation of molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Q. How does the azetidine-piperidine hybrid structure influence reactivity?
The azetidine ring’s strain enhances nucleophilic reactivity at the methylene bridge, facilitating cross-coupling or alkylation reactions. The pyridazine moiety’s electron-deficient nature promotes regioselective substitutions at the 3-position . Stability studies suggest that the cyclopenta[b]pyridine core is prone to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s bioactivity?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., kinases or GPCRs). The pyridyl and nitrile groups often anchor to hydrophobic pockets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with in vitro activity to prioritize derivatives for synthesis .
- MD simulations : Assess conformational stability of the azetidine linker in aqueous environments .
Q. What strategies resolve contradictory data in SAR studies?
- Meta-analysis : Compare bioactivity datasets across analogs (e.g., pyridin-4-yl vs. pyridin-3-yl substitutions) to identify consistent trends .
- Dose-response refinement : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structural analogs : Synthesize and test derivatives with modified azetidine linkers (e.g., pyrrolidine replacements) to isolate steric/electronic effects .
Q. How is reaction selectivity achieved during pyridazine functionalization?
- Catalyst screening : Pd-based catalysts (e.g., Pd₂(dba)₃) improve selectivity for C-3 substitution over C-5 in dihydropyridazinones .
- Protecting groups : Temporary protection of the nitrile group with TMSCl prevents unwanted side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms at electron-deficient positions .
Q. What methods validate the compound’s stability under biological conditions?
- LC-MS stability assays : Incubate the compound in PBS or serum at 37°C for 24–48 hours; monitor degradation products (e.g., hydrolyzed nitriles) .
- Microsomal metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., azetidine N-demethylation) .
Q. How are contradictory crystallographic and spectroscopic data reconciled?
- Multi-technique validation : Combine XRD (for solid-state structure) with NOESY NMR (solution-state conformation) to resolve discrepancies .
- DFT calculations : Compare computed IR/NMR spectra with experimental data to identify tautomeric or rotameric forms .
Methodological Challenges
Q. What experimental designs mitigate low yields in multi-step syntheses?
- Intermediate monitoring : Use TLC or inline IR to detect side products early (e.g., over-oxidation of dihydropyridazinones) .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclocondensations) to improve reproducibility .
- DoE optimization : Apply Design of Experiments to identify critical parameters (e.g., reagent stoichiometry, temperature) .
Q. How are electron-deficient pyridine derivatives stabilized for long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the nitrile group .
- Excipient formulation : Co-formulate with cyclodextrins or PEG to reduce aggregation in aqueous buffers .
Notes
- Avoid referencing commercial sources (e.g., ).
- For synthetic protocols, prioritize peer-reviewed methodologies from journals like Molecules or ACS Omega .
- Computational tools (e.g., PubChem data ) should supplement experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
